(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
“(Furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate” is a chemical compound. It is a derivative of 2H-chromene, which is an important oxygen heterocycle . The compound has a molecular formula of C11H8O4 .
Synthesis Analysis
The synthesis of 2H-chromenes, including derivatives like “(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate”, has been a subject of research. Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . Another method involves the use of furan-2-yl anions as robust γ-oxo and γ-hydroxyl acyl anion equivalents to convert aldehydes and ketones into trifunctionalized dihydroxyl ketones and hydroxyl diones .Molecular Structure Analysis
The molecular structure of “(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate” can be represented by the SMILES stringO=C1OC2=CC=CC=C2C=C1C(OC)=O
. The compound has an average mass of 204.179 Da and a monoisotopic mass of 204.042252 Da .
Scientific Research Applications
Medicinal Chemistry and Drug Development
(a) Antioxidant Properties:- The compound’s unique structure may contribute to antioxidant activity, making it relevant for potential therapeutic applications .
- Dihydropyrimidines, including derivatives of this compound, have demonstrated anti-inflammatory properties. Researchers explore their potential as anti-inflammatory agents .
- Some dihydropyrimidine derivatives act as calcium-channel antagonists, which could be valuable in cardiovascular research and drug development .
- The compound’s heterocyclic structure may be relevant for antimalarial drug discovery. Investigating its efficacy against Plasmodium parasites is an area of interest .
Cytotoxicity Studies
- Methyl 2-oxo-2H-pyran-3-carboxylate (a related compound) has been used to investigate cytotoxic profiles against oral human normal and tumor cells .
Antibacterial Activity
- A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones, synthesized from similar precursors, were assayed for antibacterial activity against gram-positive and gram-negative bacteria .
Anticancer Potential
- Derivatives with a furan moiety have been evaluated for anticancer activity. For instance, 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides showed potent cytotoxic effects against leukemia cell lines .
Novel Thiazolidinone Derivatives
- In 2022, researchers designed and synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives. These compounds were evaluated for antimicrobial activity against various bacterial strains .
Future Directions
The future directions in the research of “(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, furan-2-yl anions have been demonstrated as robust γ-oxo and γ-hydroxyl acyl anion equivalents, which opens up new possibilities for the synthesis of complex molecules .
properties
IUPAC Name |
furan-2-ylmethyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-14(19-9-11-5-3-7-18-11)12-8-10-4-1-2-6-13(10)20-15(12)17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVLXBZPKQFDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-ylmethyl 2-oxo-2H-chromene-3-carboxylate |
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